(1-Methyl-2-piperazinyl)methanol dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

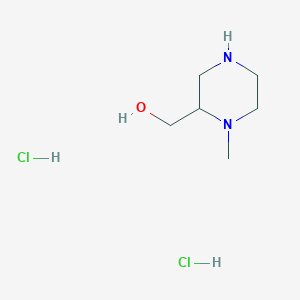

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1-methylpiperazin-2-yl)methanol dihydrochloride, which precisely describes the structural arrangement of functional groups within the molecule. The nomenclature reflects the presence of a piperazine ring system where the nitrogen atom at position 1 carries a methyl substituent, while the carbon atom at position 2 bears a hydroxymethyl group. The dihydrochloride designation indicates the presence of two hydrochloride moieties associated with the basic nitrogen centers in the molecule. This systematic naming convention follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds and ensures unambiguous identification of the chemical structure.

The molecular structure can be represented through various chemical notation systems, with the International Chemical Identifier string being InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H. The International Chemical Identifier Key, which serves as a fixed-length condensed digital representation of the molecule, is OJUDQTSOHNKTHI-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation provides another structural descriptor that can be interpreted to understand the connectivity and arrangement of atoms within the molecule. These standardized representations enable precise communication of structural information across different chemical databases and research platforms.

The three-dimensional conformational structure of (1-methyl-2-piperazinyl)methanol dihydrochloride exhibits characteristic features of substituted piperazine derivatives, with the ring adopting a chair-like conformation that minimizes steric interactions between substituents. The hydroxymethyl group at position 2 can adopt multiple rotational conformations, influencing the overall molecular geometry and potential interactions with biological targets. The presence of two hydrochloride units affects the protonation state of the nitrogen atoms, significantly influencing the compound's solubility profile and chemical reactivity under physiological conditions.

Chemical Abstracts Service Registry Numbers and Alternative Synonyms

The primary Chemical Abstracts Service registry number for this compound is 1312784-83-0, which serves as the definitive identifier for this specific salt form of the compound. An additional Chemical Abstracts Service number, 830-854-7, has also been associated with this compound in certain databases, reflecting potential variations in registration processes or structural representations. These registry numbers provide unambiguous identification within chemical databases and facilitate accurate retrieval of information across different research platforms and commercial suppliers.

The compound is known by several alternative synonyms that reflect different naming conventions and structural emphasis. Common synonyms include this compound, (1-methylpiperazin-2-yl)methanol;dihydrochloride, and (1-Methyl-2-piperazinyl)methanol diHCl. Additional nomenclature variations include (1-methylpiperazin-2-yl)methanoldihydrochloride and various database-specific identifiers such as MFCD26959746. The diversity of synonyms reflects the compound's presence across multiple chemical databases and commercial catalogs, each potentially employing slightly different naming conventions while referring to the identical chemical entity.

Commercial suppliers and chemical databases have assigned various proprietary identifiers to this compound, including catalog numbers and batch-specific designations. These alternative identifiers serve important roles in procurement, inventory management, and quality control processes within research institutions and pharmaceutical companies. The multiplicity of naming conventions underscores the importance of using standardized Chemical Abstracts Service registry numbers for unambiguous compound identification in scientific literature and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C6H16Cl2N2O, which accurately represents the elemental composition of this heterocyclic compound. This formula indicates the presence of six carbon atoms forming the backbone structure including the piperazine ring and substituent groups, sixteen hydrogen atoms distributed across the methyl, hydroxymethyl, and piperazine ring positions, two chlorine atoms from the dihydrochloride salt formation, two nitrogen atoms integral to the piperazine ring system, and one oxygen atom in the hydroxymethyl functional group. The molecular weight of this compound is precisely calculated as 203.11 grams per mole, representing the sum of all constituent atomic masses.

| Molecular Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 6 | 72.06 |

| Hydrogen (H) | 16 | 16.13 |

| Chlorine (Cl) | 2 | 70.90 |

| Nitrogen (N) | 2 | 28.01 |

| Oxygen (O) | 1 | 16.00 |

| Total Molecular Weight | 203.11 |

The elemental composition analysis reveals that carbon atoms constitute approximately 35.5% of the total molecular weight, while hydrogen atoms contribute about 7.9%. The chlorine atoms from the dihydrochloride salt represent a significant portion at approximately 34.9% of the molecular weight, highlighting the substantial contribution of the salt form to the overall mass. Nitrogen atoms account for approximately 13.8% of the molecular weight, reflecting the importance of the piperazine ring system in the compound's structure. The single oxygen atom contributes about 7.9% to the total molecular weight, representing the hydroxyl functionality that significantly influences the compound's chemical properties and potential biological activity.

The molecular weight analysis provides crucial information for various analytical techniques including mass spectrometry, where the molecular ion peak serves as a primary identification tool. The precise molecular weight also enables accurate calculations for solution preparation, stoichiometric analysis, and quantitative analytical procedures. Understanding the molecular weight distribution across different elemental components aids in predicting the compound's behavior under various analytical conditions and supports the development of appropriate purification and characterization methodologies.

Stereochemical Considerations and Isomeric Forms

The stereochemical analysis of this compound reveals important considerations regarding the spatial arrangement of atoms and potential isomeric forms. The compound contains one stereogenic center at the carbon atom bearing the hydroxymethyl group (position 2 of the piperazine ring), which creates the possibility for two enantiomeric forms. These enantiomers, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules, possess identical physical properties in achiral environments but exhibit different interactions with chiral biological targets and analytical reagents. The stereochemical configuration at this center significantly influences the compound's three-dimensional structure and potential biological activity profiles.

Research has demonstrated that chiral, nonracemic piperazin-2-yl methanol derivatives exhibit distinct receptor binding affinities and pharmacological properties depending on their stereochemical configuration. Studies investigating various N-4 substituted derivatives have shown that the stereochemical arrangement affects sigma receptor affinity, with specific configurations demonstrating enhanced selectivity toward sigma1-receptor sites compared to sigma2-, N-methyl-D-aspartate, kappa-opioid, and mu-opioid receptors. These findings emphasize the critical importance of stereochemical considerations in understanding the compound's potential applications and developing appropriate analytical methodologies for enantiomeric analysis.

The piperazine ring system itself exhibits conformational flexibility, with the ring capable of adopting multiple three-dimensional arrangements including chair, boat, and twist conformations. The presence of substituents at positions 1 and 2 influences the preferred conformational state, with steric interactions between the methyl group and hydroxymethyl substituent affecting the overall molecular geometry. The dihydrochloride salt formation further impacts the conformational preferences through electrostatic interactions and hydrogen bonding patterns involving the protonated nitrogen atoms and chloride counterions.

| Stereochemical Feature | Description | Impact on Properties |

|---|---|---|

| Stereogenic Center | C2 position of piperazine ring | Creates R/S enantiomers |

| Ring Conformation | Piperazine ring flexibility | Affects molecular geometry |

| Salt Formation | Dihydrochloride protonation | Influences conformation and solubility |

| Substituent Interactions | Methyl and hydroxymethyl groups | Determines preferred conformations |

Properties

IUPAC Name |

(1-methylpiperazin-2-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUDQTSOHNKTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312784-83-0 | |

| Record name | (1-methylpiperazin-2-yl)methanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

(1-Methyl-2-piperazinyl)methanol dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to reduce the compound to simpler amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Piperazine derivatives with oxo-groups.

Reduction Products: Simpler amines or alcohols.

Substitution Products: Alkylated or aminated piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

(1-Methyl-2-piperazinyl)methanol dihydrochloride is primarily studied for its potential therapeutic effects. It serves as a scaffold for the development of novel pharmaceuticals, particularly in the treatment of neurological disorders and infections.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It is believed to disrupt bacterial cell membranes or interfere with essential metabolic pathways, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism of action may involve the inhibition of key enzymes required for cell proliferation, similar to other compounds in its class .

Organic Synthesis

This compound acts as an important intermediate in the synthesis of more complex organic molecules. Its unique piperazine structure allows for various chemical modifications, facilitating the creation of diverse derivatives with potential biological activities.

- Synthesis of Heterocyclic Compounds : The piperazine ring can be modified to produce various heterocyclic compounds that have applications in drug discovery and development .

Antimicrobial Testing

In vitro studies have demonstrated that this compound shows significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many commonly used antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that it induced cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analyses .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways, such as:

Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.

Pathways: The compound can modulate biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

1-Piperazinyl(4-pyridinyl)methanone Hydrochloride (CAS: 163839-68-7)

(R)-(1-Methyl-2-piperazinyl)methanol Dihydrochloride (CAS: 2940951-56-2)

- Structure : A stereoisomer of the target compound, highlighting the importance of chirality in pharmacological activity .

Functional Analogues: Dihydrochloride Salts

Putrescine Dihydrochloride (CAS: P7505)

Benzidine Dihydrochloride (CAS: 531-85-1)

(4-Methoxybenzyl)hydrazine Dihydrochloride (CAS: 2011-48-5)

- Structure : A hydrazine derivative with a methoxybenzyl group .

- Applications : Used in synthesizing SHP2 inhibitors for oncology research .

Pharmacological Analogues

Trientine Dihydrochloride (INN/BAN)

- Structure : A linear tetramine (triethylenetetramine) dihydrochloride .

- Applications : Approved for Wilson’s disease as a copper-chelating agent, with expanding roles in other diseases .

- Regulatory Status : Multiple trade names (e.g., Syprine®) reflect its established clinical use, unlike the target compound, which remains in preclinical stages .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Applications | Safety Notes |

|---|---|---|---|---|---|---|

| (1-Methyl-2-piperazinyl)methanol dihydrochloride | 1312784-83-0 | C₆H₁₆Cl₂N₂O | 203.11 | Not reported | Healing drugs (preclinical) | Stable, non-carcinogenic |

| 1-Piperazinyl(4-pyridinyl)methanone HCl | 163839-68-7 | C₁₁H₁₄ClN₃O | 239.70 | Not reported | Research chemical | Limited toxicity data |

| Putrescine dihydrochloride | P7505 | C₄H₁₄Cl₂N₂ | 161.07 | 1000 mg/L | Food analysis | Low acute toxicity |

| Benzidine dihydrochloride | 531-85-1 | C₁₂H₁₄Cl₂N₂ | 257.20 | 5.345 g/L | Discontinued | Carcinogenic (IARC Group 1) |

| Trientine dihydrochloride | 38260-01-8 | C₆H₁₈Cl₂N₄ | 219.14 | Highly soluble | Wilson’s disease | Well-tolerated in therapy |

Key Research Findings

Structural Impact on Solubility : Piperazine derivatives with hydrophilic groups (e.g., hydroxymethyl in the target compound) generally exhibit higher aqueous solubility than aromatic analogues like benzidine dihydrochloride .

Pharmacological Potential: The target compound’s piperazine core is shared with CNS-active agents (e.g., SY460918), suggesting untapped therapeutic avenues .

Safety Divergence: Unlike benzidine dihydrochloride, the target compound lacks carcinogenic alerts, aligning it with safer pharmaceuticals like trientine .

Biological Activity

(1-Methyl-2-piperazinyl)methanol dihydrochloride, with the CAS number 1312784-83-0, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a piperazine ring, which is known for its pharmacological versatility. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves interactions with specific neurotransmitter receptors and enzymes. Piperazine derivatives often exhibit activity against various targets, including:

- Muscarinic Acetylcholine Receptors : These receptors are implicated in cognitive functions and are potential targets for Alzheimer's disease treatment. Compounds similar to (1-Methyl-2-piperazinyl)methanol have shown efficacy in inhibiting acetylcholinesterase, which may enhance cholinergic transmission .

- Dopamine Receptors : Some studies indicate that piperazine derivatives can modulate dopaminergic signaling, which is crucial in the treatment of psychiatric disorders and movement disorders .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Antimicrobial Properties : The compound demonstrates significant antibacterial activity, making it a candidate for further exploration in the development of antimicrobial therapies.

- Neuroprotective Effects : By inhibiting cholinesterases, this compound may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

Preparation Methods

General Synthetic Strategy

The preparation of (1-Methyl-2-piperazinyl)methanol dihydrochloride typically involves:

- Starting from piperazine or substituted piperazines,

- Methylation at the nitrogen atom to obtain 1-methylpiperazine derivatives,

- Introduction of a hydroxymethyl group at the 2-position of the piperazine ring,

- Formation of the dihydrochloride salt for stabilization and purification.

Preparation of 1-Methylpiperazine Intermediate

A key precursor is 1-methylpiperazine, prepared by methylation of piperazine. According to US patent US2905673A, the methylation is conducted by reacting piperazine with methyl chloride under controlled molar ratios and conditions:

- Molar ratio : Piperazine to methyl chloride between 1.5:1 and 6:1 (preferably 2:1 to 4:1),

- Solvent : Methanol or glycols such as ethylene glycol or diethylene glycol,

- Reaction conditions : Heating under pressure at about 100–200 °C,

- Post-reaction processing : Neutralization with aqueous alkali (e.g., sodium hydroxide),

- Purification : Fractional distillation to separate 1-methylpiperazine from byproducts like 1,4-dimethylpiperazine and residual piperazine,

- Yield : Approximately 90% yield based on methyl chloride charged.

The process includes filtration of the glycol solvent solution to remove salts and recycle solvents for efficiency.

Introduction of the Hydroxymethyl Group

The hydroxymethyl functionalization at the 2-position of the piperazine ring to form (1-Methyl-2-piperazinyl)methanol is achieved through nucleophilic substitution reactions involving haloalkanols or haloalkoxyethanols.

One detailed method from Chinese patent CN103254153A involves:

- Preparation of piperazine mono-hydrochloride salts by partial protonation of piperazine,

- Reaction of these salts with 2-(2-chloroethoxy)ethanol or similar haloalkanols,

- Use of polar solvents such as methanol, ethanol, or water to facilitate the reaction,

- Heating under reflux conditions (temperatures ranging from 40 °C to 100 °C) for several hours (2 to 6.5 hours),

- Removal of solvents by vacuum distillation,

- Filtration and drying of precipitated piperazine dihydrochloride salts,

- Recovery and recycling of unreacted starting materials.

This method results in high-purity products after heating the filtrate to elevated temperatures (90–95 °C) to crystallize the target compound.

Detailed Reaction Conditions and Optimization

| Step | Reagents & Ratios | Solvent & Amount | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1. Preparation of piperazine mono-hydrochloride | Piperazine dihydrochloride and piperazine (1:0.91 to 1:1.05 molar ratio) | Methanol, ethanol, or water (1.8–2.4 times weight ratio to piperazine) | Reflux (~40–100 °C) | 1.1–1.2 hours | Stirred heating, followed by cooling and filtration |

| 2. Reaction with 2-(2-chloroethoxy)ethanol | Piperazine mono-hydrochloride to 2-(2-chloroethoxy)ethanol ratio ~1.8:1 to 2.12:1 | Polar solvents (methanol, ethanol, water) or non-polar solvents (methylene chloride) | 40–100 °C | 2–6.5 hours | Stirred reaction, reflux conditions |

| 3. Solvent removal and filtration | Vacuum distillation to remove ~50% solvent | - | <60–75 °C | - | Filtration of piperazine dihydrochloride byproduct |

| 4. Final purification | Heating filtrate to 90–95 °C | - | 90–95 °C | - | Crystallization of high-purity product |

This table summarizes the critical parameters for the preparation process, highlighting solvent choice, temperature control, and reaction times crucial for yield and purity optimization.

Alternative Synthetic Routes and Functionalization

Research articles describe iterative reductive amination and conjugation strategies for piperazine derivatives, which could be adapted for related compounds. For example, reductive amination with aldehydes or ketones in the presence of reducing agents like sodium triacetoxyborohydride allows selective functionalization of piperazine rings. These methods provide routes to introduce various substituents including methyl and hydroxymethyl groups, although specific application to this compound is less documented.

Summary of Key Research Findings

- Methylation of piperazine to 1-methylpiperazine is efficiently performed using methyl chloride under pressure with glycol solvents, achieving high yields and easy purification.

- Hydroxymethylation via reaction with haloalkanols in polar solvents under reflux conditions yields high-purity this compound after careful solvent removal and crystallization.

- The process benefits from solvent recycling and recovery of byproducts, enhancing sustainability and cost-effectiveness.

- Alternative reductive amination methods exist for related piperazine derivatives but are less commonly applied for this specific compound.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing (1-Methyl-2-piperazinyl)methanol dihydrochloride with high purity?

The synthesis typically involves:

- Precursor selection : Piperazine derivatives and formaldehyde under acidic conditions, followed by methylation and hydroxylation steps .

- Reaction optimization : Temperature control (e.g., 50–80°C for methylation), solvent choice (e.g., ethanol or methanol for solubility), and stoichiometric ratios to minimize by-products .

- Purification : Recrystallization from ethanol or isopropyl alcohol to achieve >95% purity, confirmed by HPLC .

Q. How does stereochemistry influence the biological activity of this compound?

The (2R,5R) stereochemistry (if applicable) determines spatial orientation, enabling selective interactions with biological targets such as G-protein-coupled receptors or enzymes. For example, enantiomers may exhibit 10–100× differences in binding affinity due to mismatched chiral pockets in receptors .

Q. What analytical techniques are recommended for structural characterization of this compound?

- NMR spectroscopy : To confirm the piperazine ring substitution pattern and methyl/methanol group positions .

- X-ray crystallography : For resolving stereochemical ambiguity and validating 3D conformation .

- Mass spectrometry : To verify molecular weight (e.g., ~208.14 g/mol for related derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodologies include:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., acetylcholinesterase) with cell-based assays (e.g., cAMP modulation) to rule out assay-specific artifacts .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation) to isolate structural determinants of activity .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in bioassays) .

Q. What strategies optimize reaction yield in large-scale synthesis while maintaining stereochemical integrity?

- Continuous flow reactors : Enable precise control of residence time and temperature, reducing side reactions (e.g., over-methylation) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation steps .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate formation .

Q. How does the hydrochloride salt form enhance stability and solubility for in vivo studies?

- Hygroscopicity reduction : The dihydrochloride form minimizes moisture absorption, extending shelf life compared to freebase .

- Aqueous solubility : Solubility >15 mg/mL in water facilitates dosing in pharmacokinetic studies .

- pH stability : Buffered solutions (pH 4–6) prevent degradation during storage .

Q. What computational methods predict the compound’s interaction with novel biological targets?

- Molecular docking : Use AutoDock Vina to screen against receptor libraries (e.g., serotonin receptors) .

- MD simulations : Analyze binding stability over 100-ns trajectories to identify key residues for mutagenesis studies .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values for activity prediction .

Notes

- Methodological Focus : Emphasized experimental design, data validation, and optimization strategies.

- Advanced Topics : Included mechanistic studies, computational modeling, and data contradiction resolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.